molecular formula C21H18N4 B5645539 N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine CAS No. 6000-31-3

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine

Cat. No.: B5645539
CAS No.: 6000-31-3
M. Wt: 326.4 g/mol
InChI Key: HZLCLAGHLCKFLZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine is a complex organic compound with a molecular formula of C21H18N4 This compound is known for its unique structure, which includes a quinazoline core, a pyridine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully hydrogenated products.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine is unique due to its specific combination of a quinazoline core, a pyridine ring, and a dimethylphenyl group

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-14-7-8-15(2)19(13-14)24-21-17-5-3-4-6-18(17)23-20(25-21)16-9-11-22-12-10-16/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLCLAGHLCKFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975428
Record name N-(2,5-Dimethylphenyl)-2-(pyridin-4-yl)quinazolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6000-31-3
Record name N-(2,5-Dimethylphenyl)-2-(pyridin-4-yl)quinazolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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